![molecular formula C11H13ClN2 B1200563 (3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1200563.png)
(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane
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Overview
Description
Epibatidine is an alkaloid.
Scientific Research Applications
Synthesis Techniques
- Malpass and Cox (1999) described a synthetic route to epibatidine analogues, including endo-5-(6-chloro-3-pyridyl)-2-azabicyclo[2.2.1]heptane, using a 2-azabicyclo[2.2.1]hept-5-ene derivative and reductive Heck chemistry (Malpass & Cox, 1999).
- Houghton et al. (1993) reported an enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline (Houghton et al., 1993).
- Cox and Malpass (1999) achieved the coupling of N-protected 2-azabicyclo[2.2.1]hept-5-enes with 2-chloro-5-iodopyridine under reductive Heck conditions to synthesize related compounds (Cox & Malpass, 1999).
Functionalization and Chemical Reactions
- Wei et al. (2003) developed a method for epimerizing endo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptan-3-one and synthesized functionalized analogues for binding studies (Wei et al., 2003).
- Petz and Wanner (2013) synthesized 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and derivatives as bicyclic analogues of γ-aminobutyric acid through intermolecular [2+2] photocycloaddition (Petz & Wanner, 2013).
- Spande et al. (1992) isolated a compound from the Ecuadoran poison frog, determining its structure as exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane, representing a new class of alkaloids (Spande et al., 1992).
Structural Analysis
- Britvin and Rumyantsev (2017) carried out structural characterization of 7-azabicyclo[2.2.1]heptane (7-azanorbornane), a nucleus found in epibatidine, in its hydrochloride salt form (Britvin & Rumyantsev, 2017).
- Malpass et al. (2005) explored the synthesis of syn- and anti-isoepibatidine, incorporating chloropyridyl groups in azabicyclo[2.2.1]heptanes (Malpass, Handa, & White, 2005).
properties
Product Name |
(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane |
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Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
(1S,2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8?,9-,10+/m1/s1 |
InChI Key |
NLPRAJRHRHZCQQ-XVBQNVSMSA-N |
Isomeric SMILES |
C1CC2C[C@@H]([C@H]1N2)C3=CN=C(C=C3)Cl |
SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Pictograms |
Acute Toxic |
synonyms |
epibatidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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